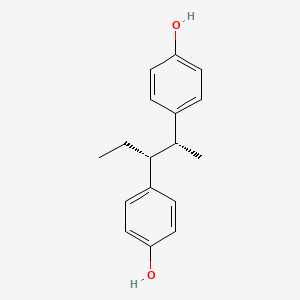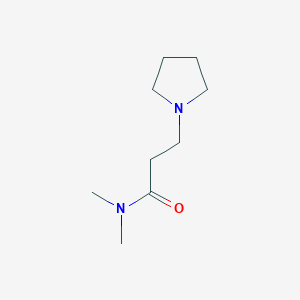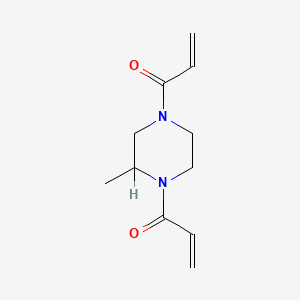
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a carbamate group, which is further linked to a trichloroacetyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate typically involves the reaction of naphthalen-1-ylamine with trichloroacetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthalen-1-ylamine and trichloroacetyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: Naphthalen-1-ylamine is dissolved in the solvent, and trichloroacetyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
化学反応の分析
Types of Reactions
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-1-ylamine and trichloroacetic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.
Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Naphthalen-1-ylamine and trichloroacetic acid are the primary products of hydrolysis.
Oxidation and Reduction Products: Oxidation can lead to naphthoquinones, while reduction can yield dihydronaphthalenes.
科学的研究の応用
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets. The trichloroacetyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Naphthalen-2-yl (2,2,2-trichloroacetyl)carbamate: Similar structure but with the naphthalene ring attached at the 2-position.
Naphthalen-1-yl (2,2,2-trichloroacetyl)urea: Contains a urea group instead of a carbamate group.
Naphthalen-1-yl (2,2,2-trichloroacetyl)thiocarbamate: Contains a thiocarbamate group instead of a carbamate group.
Uniqueness
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
13562-03-3 |
|---|---|
分子式 |
C13H8Cl3NO3 |
分子量 |
332.6 g/mol |
IUPAC名 |
naphthalen-1-yl N-(2,2,2-trichloroacetyl)carbamate |
InChI |
InChI=1S/C13H8Cl3NO3/c14-13(15,16)11(18)17-12(19)20-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,17,18,19) |
InChIキー |
XOQVMLWEVJIYNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




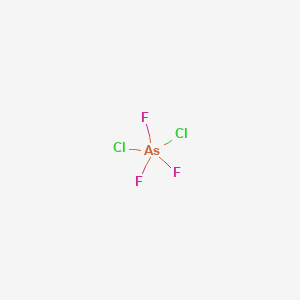
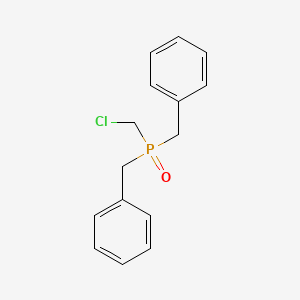


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)
